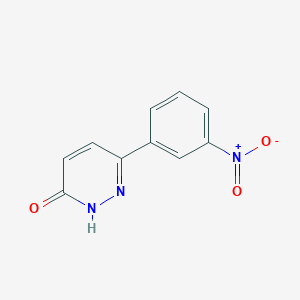

6-(3-Nitrophenyl)pyridazin-3-ol

Übersicht

Beschreibung

“6-(3-Nitrophenyl)pyridazin-3-ol” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

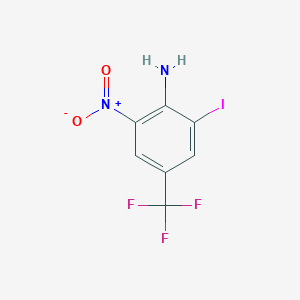

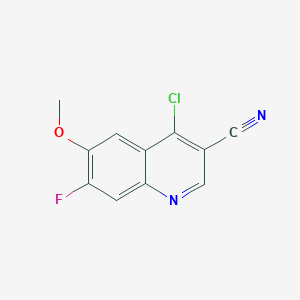

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazin-3(2H)-one core with a nitrophenyl group at the 6-position . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyridazin- und Pyridazinonderivate, zu denen auch „6-(3-Nitrophenyl)pyridazin-3-ol“ gehört, haben eine breite Palette pharmakologischer Wirkungen gezeigt, darunter antimikrobielle Eigenschaften . Dies macht sie möglicherweise nützlich für die Entwicklung neuer antimikrobieller Medikamente.

Antidepressive Eigenschaften

Es wurde auch festgestellt, dass diese Verbindungen antidepressive Wirkungen zeigen . Dies deutet darauf hin, dass sie zur Entwicklung neuer Behandlungen für Depressionen und andere affektive Störungen eingesetzt werden könnten.

Antihypertensive Wirkungen

Es wurde berichtet, dass Pyridazinonderivate antihypertensive Wirkungen haben . Das bedeutet, dass sie möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnten.

Antikrebs-Eigenschaften

Einige Pyridazinonderivate haben Antikrebs-Eigenschaften gezeigt . Dies deutet darauf hin, dass sie zur Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.

Antithrombozyten-Aktivität

“this compound” und ähnliche Verbindungen haben sich als Inhibitoren des Kalziumioneneinstroms erwiesen, der für die Aktivierung der Thrombozytenaggregation erforderlich ist . Das bedeutet, dass sie möglicherweise zur Vorbeugung von Blutgerinnseln eingesetzt werden könnten.

Antiulkus-Effekte

Es wurde auch festgestellt, dass Pyridazinonderivate Antiulkus-Wirkungen haben . Dies deutet darauf hin, dass sie zur Behandlung von Geschwüren eingesetzt werden könnten.

Herbizide Eigenschaften

Pyridazin-basierte Systeme, darunter „this compound“, haben sich als vielseitig einsetzbar erwiesen, unter anderem als Herbizide . Dies macht sie möglicherweise nützlich in der Landwirtschaft.

Antifeedant-Aktivität

Neben ihren herbiziden Eigenschaften haben einige Pyridazin-basierte Systeme auch eine Antifeedant-Aktivität gezeigt . Das bedeutet, dass sie möglicherweise zur Schädlingsbekämpfung eingesetzt werden könnten.

Wirkmechanismus

Target of Action

6-(3-Nitrophenyl)pyridazin-3-ol is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets Similar compounds have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It’s known that similar pyridazinone derivatives function by inhibiting calcium ion influx . This inhibition is crucial as calcium ions play a significant role in various cellular processes, including the activation of platelet aggregation .

Biochemical Pathways

Given that similar compounds inhibit calcium ion influx , it’s reasonable to infer that this compound may affect pathways related to calcium signaling.

Result of Action

Similar compounds have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemische Analyse

Biochemical Properties

6-(3-Nitrophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and anti-cancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn affects the levels of cyclic nucleotides within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the cell via organic anion transporters and distributed to various organelles, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Its localization to the nucleus can also influence gene expression by interacting with nuclear proteins and transcription factors .

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJTAIZFQQYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479991 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-01-9 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

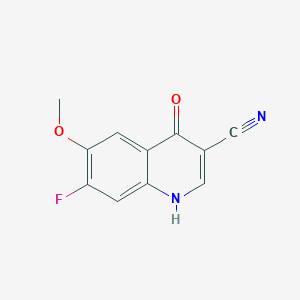

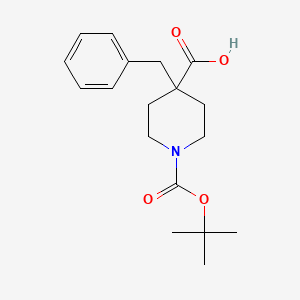

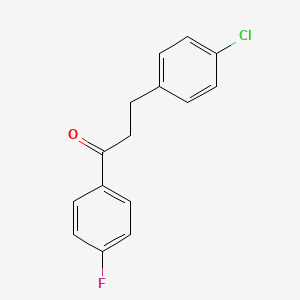

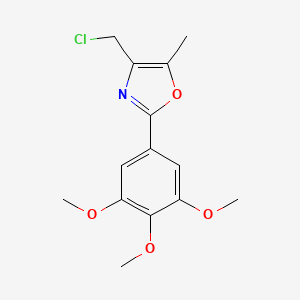

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.